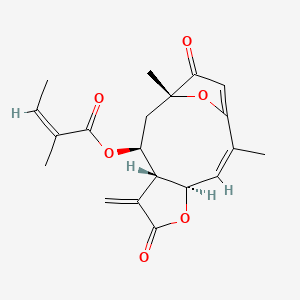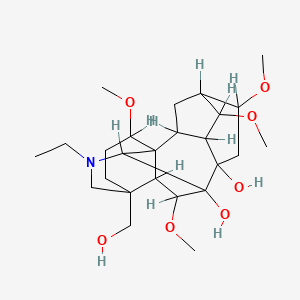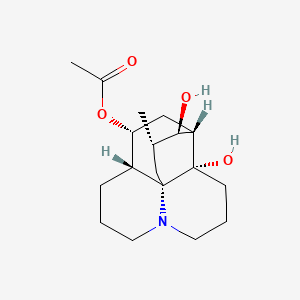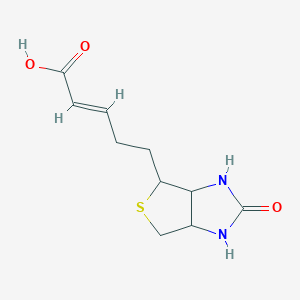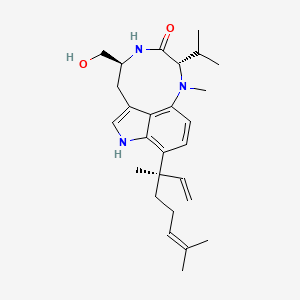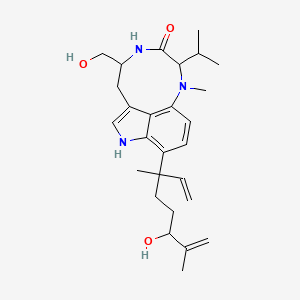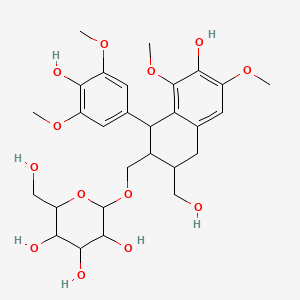
Lysyllysyllysine
Descripción general
Descripción
Lysyllysyllysine, also known as K3K, is a tripeptide composed of three amino acids, namely lysine, lysine, and lysine. It is an oligopeptide . The molecular formula of Lysyllysyllysine is C18H38N6O4 .
Synthesis Analysis
The synthesis of homopolypeptides like Lysyllysyllysine from an AB2-type amino acid such as L-lysine is a complex process that can lead to several polymeric species .Molecular Structure Analysis
The IUPAC name of Lysyllysyllysine is (2S)-6-amino-2-[[ (2S)-6-amino-2-[[ (2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid . Its molecular weight is 402.5 g/mol .Physical And Chemical Properties Analysis
Lysyllysyllysine has a molecular formula of C18H38N6O4 and a molecular weight of 402.5 g/mol . It also has a specific set of physical-chemical properties that differentiate it from other substances .Aplicaciones Científicas De Investigación
Lysyl Oxidase Isoforms and Therapeutic Opportunities
Lysyl oxidase enzymes, known for oxidizing lysine residues in elastin and collagen precursors, have extended roles beyond connective tissue maturation. These enzymes contribute to angiogenesis, cell proliferation, and differentiation, and their dysregulation is observed in various pathologies including fibrosis, cancers, and diabetes complications. This underscores the therapeutic potential of developing isoform-specific inhibitors and antibodies targeting these enzymes for treatment of these conditions (Trackman, 2016).
Role of Lysyl Hydroxylase 3 in Collagen Modification
Lysyl hydroxylase (LH), along with galactosyltransferase and glucosyltransferase, modifies lysyl residues in collagen. These modifications are crucial for collagen's functional activity, impacting cross-link formation in tissues. The unique carbohydrate structures linked to hydroxylysine in collagens, mainly executed by LH3, are vital for tissue integrity, indicating the importance of these enzymes in connective tissue disorders and offering avenues for genetic manipulation in therapeutic contexts (Wang et al., 2002).
Applications of ε-Polylysine
ε-Polylysine (ε-PL) is notable for its biodegradable and non-toxic nature, making it a potential candidate in drug delivery systems. Its poly cationic nature at physiological pH enhances its application in fields like medicinal products and biosensors. The focus on naturally occurring ε-PL highlights its potential as a more biocompatible alternative in biomedical applications (Shukla et al., 2012).
Lysyl Hydroxylase 3 in Basement Membranes
Lysyl hydroxylase 3 (LH3) demonstrates essential roles in basement membrane formation. Its activity in glycosylating collagen molecules is crucial for normal basement membrane structure and function. This emphasizes the potential of targeting LH3 for therapeutic intervention in diseases related to basement membrane defects (Ruotsalainen et al., 2006).
Mecanismo De Acción
Target of Action
Lysyllysyllysine, also known as Lys-Lys-Lys, is a cationic moiety . It is primarily used in the construction of gene delivery vectors and DNA nanoparticles . These vectors and nanoparticles can interact with various cellular components, but their primary targets are often the genetic material within cells.
Mode of Action
The interaction of Lys-Lys-Lys with its targets involves complex biochemical processes. As a cationic moiety, Lys-Lys-Lys can bind to negatively charged molecules, such as DNA, within the cell . This allows the compound to facilitate the delivery of genetic material into cells, a crucial step in gene therapy and related fields.
Biochemical Pathways
For instance, lysine is involved in the biosynthesis of proteins, an essential process for all living organisms .
Pharmacokinetics
Physiologically-based pharmacokinetic (pbpk) modeling is a widely used method for predicting the pharmacokinetics of various compounds
Result of Action
The molecular and cellular effects of Lys-Lys-Lys are largely dependent on its role in facilitating gene delivery. By binding to DNA and aiding its entry into cells, Lys-Lys-Lys can enable the introduction of new genetic material into cells. This can lead to various outcomes, such as the expression of new proteins or the correction of genetic defects .
Action Environment
The action, efficacy, and stability of Lys-Lys-Lys can be influenced by various environmental factors. For instance, the pH and ionic strength of the surrounding medium can affect the binding of Lys-Lys-Lys to DNA. Additionally, factors such as temperature and the presence of other biomolecules can also impact the effectiveness of Lys-Lys-Lys in facilitating gene delivery .
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N6O4/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28)/t13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSCNDJQPKSPII-KKUMJFAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948891 | |
| Record name | N~2~-{6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lysyllysyllysine | |
CAS RN |
13184-14-0, 25988-63-0 | |
| Record name | Trilysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13184-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysyllysyllysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-{6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LYSYLLYSYLLYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7F82M80K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Lys-Lys-Lys?
A1: The molecular formula of Lys-Lys-Lys is C18H39N9O4. Its molecular weight is 433.55 g/mol.
Q2: Does Lys-Lys-Lys possess a specific spectroscopic signature?
A2: While the provided research doesn't detail specific spectroscopic data for Lys-Lys-Lys, its structure suggests characteristic signals in techniques like nuclear magnetic resonance (NMR) and mass spectrometry, commonly employed for peptide analysis.
Q3: How does the polycationic nature of Lys-Lys-Lys influence its interactions with biological systems?
A: The three positively charged lysine residues in Lys-Lys-Lys enable strong electrostatic interactions with negatively charged molecules. This is exemplified by its interaction with anionic phospholipids, promoting the insertion of peptides into membranes. [] This characteristic is also crucial for its role in nuclear localization signals. [, , ]
Q4: Can Lys-Lys-Lys directly influence enzyme activity?
A: Yes, research shows that polylysine peptides, including Lys-Lys-Lys, can directly impact the activity of membrane-bound enzymes like protein kinases, phosphatidylinositol kinases, and adenylate cyclase. []
Q5: How does Lys-Lys-Lys affect the conformation of proteins?
A: Studies on the epidermal growth factor receptor (EGFR) revealed that phosphorylation of specific tyrosine residues leads to a conformational change, exposing an Asp-Glu-Glu sequence. This conformational change is recognized by an antibody that also binds to a Lys-Lys-Lys-containing peptide, indicating that the tripeptide sequence might contribute to the phosphorylation-induced conformational shift. []
Q6: How is Lys-Lys-Lys involved in protein targeting to the cell nucleus?
A: Lys-Lys-Lys often constitutes part of nuclear localization signals (NLSs), short amino acid sequences that mediate protein transport into the nucleus. [, , , ] For instance, in simian virus 40 (SV40), the sequence Pro-Lys-Lys-Lys-Arg-Lys-Val is essential for nuclear import. [, ]
Q7: Does the position of Lys-Lys-Lys within a peptide sequence affect its function?
A: Yes, in the context of NLSs, the position of Lys-Lys-Lys within the peptide sequence is critical. Research on the polyomavirus capsid proteins showed that NLS function depends on the specific location of the Lys-Lys-Lys motif within the protein. []
Q8: Can Lys-Lys-Lys be utilized in drug delivery systems?
A: Research suggests that Lys-Lys-Lys, especially when conjugated with other moieties like stearic acid, can be incorporated into peptide-based drug carriers. [] This is due to its ability to enhance cellular uptake and potentially target specific cellular compartments like the nucleus. []
Q9: Does Lys-Lys-Lys play a role in the activity of naturally occurring toxins?
A: Studies on ω-agatoxin IVA, a potent calcium channel blocker found in spider venom, revealed that the N-terminal Lys-Lys-Lys sequence is not essential for its biological activity or its disulfide bond formation. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



